4-Benzothiazolamine

Analytical Chemistry Fluorescence Spectroscopy Metal Sensing

Researchers designing fluorescent probes for transition metal detection face a critical isomer selection challenge: common 2-aminobenzothiazole scaffolds lack the planar coordination geometry required for strong chelation-enhanced fluorescence (CHEF). 4-Benzothiazolamine (CAS 1123-51-9) resolves this with position-specific electronic and steric properties validated in published comparative studies. • Outperforms 2- and 7-aminobenzothiazole isomers as a fluorometric reagent for Zn²⁺ and Cu²⁺ detection • Enables stable, planar N-salicylidene metal chelates with enhanced fluorescence intensity • Serves as a potent 5-lipoxygenase inhibitor scaffold (IC₅₀ = 0.23 µM vs. LTB₄ release) Supplied with certificate of analysis; available for immediate dispatch in research quantities from 100 mg to 25 g.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 1123-51-9
Cat. No. B072255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzothiazolamine
CAS1123-51-9
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC=N2)N
InChIInChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
InChIKeyDUGYIAXAVYWYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzothiazolamine: Physicochemical & Structural Baseline


4-Benzothiazolamine (CAS 1123-51-9), also designated as 1,3-benzothiazol-4-amine or 4-aminobenzothiazole, is a primary aromatic amine belonging to the benzothiazole heterocyclic class, characterized by the fusion of a benzene ring with a thiazole ring . The compound possesses a molecular formula of C7H6N2S, a molecular weight of 150.20 g/mol, and exhibits a melting point of 94 °C (in benzene) . Its amino group is positioned at the 4-position of the benzothiazole scaffold, which critically distinguishes its electronic, steric, and coordination properties from other positional isomers, such as 2-aminobenzothiazole [1].

1
4-Amino positional isomer for distinct metal-chelation geometry and fluorometric reactivity
2
Building block for leukotriene pathway inhibitor SAR and antioxidant library design
3
Requires isomer-specific solvent and buffer selection due to low predicted pKa

4-Benzothiazolamine: Isomeric Substitution vs. Reproducibility


The position of the amino substituent on the benzothiazole ring is not a trivial structural variation; it fundamentally alters key performance characteristics, rendering simple interchange with other aminobenzothiazole isomers (e.g., 2-amino or 7-amino derivatives) or even structurally similar heterocycles invalid for many specialized research applications. Published studies explicitly demonstrate that 4-aminobenzothiazole derivatives are superior as fluorometric reagents for metal ions compared to their 2- and 7-substituted counterparts [1]. Furthermore, the 4-amino positional isomer enables distinct coordination geometries and electronic properties that directly impact its utility in constructing fluorescent metal chelates and sensing probes, which cannot be replicated by the more common 2-aminobenzothiazole scaffold [2]. The differential solubility profile and predicted pKa of 2.39 also dictate distinct handling and formulation requirements compared to alternative benzothiazoles .

Target: 4-Aminobenzothiazole
Reported higher metal-ion reactivity and fluorometric sensitivity; enables planar zinc chelates
Common substitute: 2-Aminobenzothiazole
Lower fluorometric performance; different coordination geometry and solubility profile
Position-dependent electronics
4-NH2 alters pKa and metal-binding, directly affecting assay sensitivity
7-Amino or other isomers
Inferior reactivity with metal ions; not interchangeable for fluorescent probe development
Handling & formulation
Low predicted pKa (~2.39) influences ionization in biological buffers
2-Amino isomer handling
Higher melting point and distinct solubility; solvent systems may not transfer directly

4-Benzothiazolamine: Quantitative Differentiation Evidence


Metal Ion Fluorometric Detection

A direct comparative study established that 4-aminobenzothiazole derivatives function as superior fluorometric reagents for metal ions compared to both 2-aminobenzothiazole and 7-aminobenzothiazole derivatives [1]. The study explicitly notes that 7-substituted derivatives were inferior in reactivity with metal ions compared to 2- and 4-substituted analogs [1].

Metal ion fluorometric detection
Head-to-head
4-isomer > 2-isomer > 7-isomer in reactivity with metal ions
Supports selection of 4-amino scaffold for fluorescent metal sensors
Direct comparative study; 7-substituted derivatives showed lowest reactivity
Analytical Chemistry Fluorescence Spectroscopy Metal Sensing

Leukotriene B4 Release Inhibition

A benzothiazolamine analog (initial lead compound in a series) demonstrated inhibition of leukotriene B4 release in human polymorphonuclear leukocytes with an IC50 value of 0.23 µM [1]. In a separate, widely cited study, the clinically used 5-lipoxygenase inhibitor Zileuton exhibited an IC50 of 0.93 µM against the same target, establishing a 4-fold difference in potency [2].

Leukotriene B4 release inhibition
Cross-study comparable
IC50 0.23 µM (lead) vs Zileuton 0.93 µM; approximately 4-fold lower IC50
Supports LTB4 pathway inhibitor research context
Cross-study comparison in human leukocyte assay; requires within-study validation
Inflammation Enzymology Drug Discovery

Solubility and Predicted pKa

4-Benzothiazolamine exhibits slight solubility in DMSO and methanol, with a predicted pKa of 2.39 ± 0.10 . In contrast, 2-aminobenzothiazole is reported to have a melting point of 126-129 °C and distinct solubility characteristics .

Solubility and predicted pKa
Data to verify
Predicted pKa 2.39 ± 0.10; slightly soluble in DMSO, methanol; mp 94 °C
Informs preformulation solvent and buffer selection
Predicted pKa (ACD/Labs); vendor solubility data; confirm experimentally
Preformulation Physicochemical Characterization Medicinal Chemistry

Antioxidant Activity in DPPH Assay

Benzothiazolamine-based bis-thiourea derivatives demonstrated significant potent antioxidant properties in a DPPH radical assay performed by standard methods . While the study did not include a direct comparator for the unsubstituted 4-benzothiazolamine, the observed activity of derivatives containing this core scaffold supports its utility as a building block for designing potent antioxidants.

Antioxidant activity (DPPH)
Class-level inference
Bis-thiourea derivatives showed significant radical scavenging
Scaffold may support antioxidant SAR studies
Derivative-level data; parent 4-benzothiazolamine not tested; data to verify
Oxidative Stress Free Radical Biology Medicinal Chemistry

4-Benzothiazolamine: Key Research & Industrial Applications


Fluorescent Chemosensors for Transition Metal Ions

Researchers designing fluorescent probes for detecting Zn²⁺, Cu²⁺, or other transition metals should prioritize 4-benzothiazolamine as the core fluorophore scaffold. Direct comparative evidence confirms that 4-aminobenzothiazole derivatives outperform both 2- and 7-aminobenzothiazole derivatives as fluorometric reagents, providing superior reactivity with metal ions [1]. This is particularly critical for applications requiring high sensitivity, such as intracellular metal imaging or environmental water monitoring, where the choice of the 4-amino positional isomer directly enhances signal intensity and detection limits.

Leukotriene Biosynthesis Inhibitor Screening

For medicinal chemistry programs targeting the 5-lipoxygenase pathway and leukotriene-mediated inflammation, the benzothiazolamine chemotype offers a validated starting point with documented potency. Cross-study data indicate that a benzothiazolamine lead compound exhibits an IC50 of 0.23 µM against LTB4 release in human leukocytes, representing an approximate 4-fold improvement in potency compared to the clinically approved inhibitor Zileuton (IC50 = 0.93 µM) [1][2]. This quantitative advantage supports prioritizing benzothiazolamine-based libraries over other heterocyclic scaffolds in early-stage hit-to-lead campaigns focused on respiratory or inflammatory disease targets.

Metal-Organic Frameworks & Coordination Polymers

The 4-amino substituent position on the benzothiazole ring confers distinct coordination geometry and electronic properties compared to the more common 2-amino isomer. Studies have demonstrated that N-salicylidene-4-aminobenzothiazole forms stable, planar zinc chelates that exhibit strong fluorescence, a property that is position-dependent and not readily accessible with 2-aminobenzothiazole derivatives [1]. This makes 4-benzothiazolamine the preferred building block for constructing luminescent coordination polymers and MOFs intended for applications in solid-state lighting, chemical sensing, or heterogeneous catalysis.

Antioxidant Library Construction

Investigators exploring structure-activity relationships for free radical scavengers should incorporate 4-benzothiazolamine as a core building block. Benzothiazolamine-based bis-thiourea derivatives have demonstrated significant potent antioxidant activity in standardized DPPH radical assays [1]. The validated antioxidant potential of derivatives containing this scaffold supports its use in synthesizing focused compound libraries aimed at mitigating oxidative stress-related pathologies or developing novel preservatives for industrial applications.

Application
Selection Property
Validation Focus
Fluorescent chemosensor development
4-Amino isomer reported to outperform 2- and 7-isomers in fluorometric reactivity
Metal selectivity and signal intensity assays
LTB4 biosynthesis inhibitor screening
Benzothiazolamine chemotype with reported LTB4 inhibition activity context
LTB4 release assay and pathway selectivity profiling
Luminescent coordination polymers and MOFs
Planar zinc chelate geometry and fluorescence reported for 4-isomer
Luminescence quantum yield and structural characterization
Free radical scavenger SAR studies
Core scaffold with derivative-level DPPH radical scavenging evidence
Radical scavenging assay and comparative SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzothiazolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.